molecular formula C23H27Cl2N3O2S B2778754 N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c CAS No. 2379996-09-3

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c

Cat. No. B2778754
M. Wt: 480.45
InChI Key: BHLUMBBQABETII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is known to have a variety of biochemical and physiological effects, and its mechanism of action has been extensively investigated. In

Mechanism Of Action

The mechanism of action of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is not fully understood, but it is believed to act on several different targets in the body. One target is the serotonin receptor, specifically the 5-HT1A receptor. This compound has been shown to bind to and activate this receptor, which may contribute to its anxiolytic and sedative effects.
Another target is the GABA receptor. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to enhance GABAergic neurotransmission, which may also contribute to its anxiolytic and sedative effects.

Biochemical And Physiological Effects

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has a variety of biochemical and physiological effects. In addition to its anxiolytic and sedative effects, this compound has been shown to have anti-inflammatory and antioxidant activity. It may also have neuroprotective effects, and it may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages And Limitations For Lab Experiments

One advantage of N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is its versatility in scientific research. This compound has been studied for its potential applications in a variety of fields, including cancer research, neuroscience, and immunology.
One limitation of this compound is its complex synthesis method. This may make it difficult and expensive to produce in large quantities for use in lab experiments.

Future Directions

There are many potential future directions for research on N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c). One area of research is in the development of new cancer treatments. This compound has shown promising anti-tumor activity, and further research may lead to the development of new cancer therapies.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has shown anxiolytic and sedative effects, and it may be useful in the development of new treatments for anxiety and sleep disorders.
Finally, further research is needed to fully understand the mechanism of action of this compound. By identifying its targets and pathways in the body, researchers may be able to develop more effective treatments for a variety of diseases and conditions.

Synthesis Methods

The synthesis method for N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) is complex and involves several steps. One common method involves the reaction of 2-(thiophen-3-yl)ethanamine with 1-bromoazepane in the presence of a palladium catalyst. This reaction produces the intermediate N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)amine. This intermediate is then reacted with 3-(2-chloroethyl)-5,6-dimethoxy-1H-indole-2-carboxylic acid to produce the final product, N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c).

Scientific Research Applications

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been studied for its potential applications in scientific research. One area of research is in the development of new treatments for cancer. This compound has been shown to have anti-tumor activity in vitro and in vivo, and it may be a promising candidate for further development as a cancer treatment.
Another area of research is in the study of the central nervous system. N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c) has been shown to have anxiolytic and sedative effects in animal models, and it may be useful in the development of new treatments for anxiety and sleep disorders.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-thiophen-3-ylethyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN3O2S.ClH/c1-16-21(22(26-29-16)18-8-4-5-9-19(18)24)23(28)25-14-20(17-10-13-30-15-17)27-11-6-2-3-7-12-27;/h4-5,8-10,13,15,20H,2-3,6-7,11-12,14H2,1H3,(H,25,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHLUMBBQABETII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=CSC=C3)N4CCCCCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl)-3-(2-c

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